1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one is a complex organic compound belonging to the class of pyrrolo[3,4-c]pyrroles. This compound features a unique bicyclic structure that combines elements of both pyrrole and pyridine, which contributes to its diverse chemical properties and potential applications. The compound is characterized by its two 5-bromopyridin-2-yl substituents and a hydroxy group, which play significant roles in its reactivity and biological activity.
The compound has been synthesized through various methods, with significant contributions from studies focused on the development of pyrrolo[3,4-c]pyrroles and their derivatives. Notably, research has highlighted the synthesis of related compounds using multicomponent reactions and other synthetic strategies that optimize yield and purity .
1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one can be classified as a heterocyclic compound, specifically a bicyclic pyrrole derivative. Its structure indicates it is part of the broader category of pyrrolidine derivatives, which are known for their biological activity and utility in medicinal chemistry.
The synthesis of 1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one can be achieved through several synthetic routes. A notable method involves a multicomponent reaction that combines 5-bromopyridine derivatives with appropriate aldehydes and amines under controlled conditions.
The synthesis typically employs conditions such as:
For example, one reported method indicates the use of a two-step process where initial reactions occur in a mixture of toluene and acetic acid followed by further treatment with iron(III) perchlorate .
The molecular structure of 1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one features:
Crystallographic studies have provided detailed structural data including bond lengths and angles, confirming the compound's monoclinic crystal system with specific lattice parameters .
1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one participates in various chemical reactions typical for heterocyclic compounds. These include:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine substituents and the electron-donating properties of the hydroxyl group. This balance allows for selective functionalization under mild conditions .
The mechanism by which 1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one exerts its biological effects likely involves interactions with specific biological targets. Research suggests that compounds within this class can modulate enzyme activity or interact with cellular receptors.
In vitro studies have shown that derivatives of pyrrolo[3,4-c]pyrroles exhibit significant biological activities including antitumor effects against various cancer cell lines . The precise mechanism often involves inhibition of key pathways in cell proliferation and survival.
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry further confirm these properties .
The ongoing research into pyrrolo[3,4-c]pyrrole derivatives continues to unveil new applications across various scientific fields .
Multi-component reactions (MCRs) provide efficient single-flask syntheses of complex heterocyclic systems by combining three or more reactants. For pyrrolo[3,4-c]pyrrole cores, optimized MCR protocols enable simultaneous construction of the bicyclic framework with installation of key substituents. The critical sequence involves condensation of aldehyde derivatives, amine components, and electron-deficient dipolarophiles under controlled conditions. Research demonstrates that combining methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with substituted benzaldehydes and primary amines in ethanol/acetic acid (9:1) at 40°C generates 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones in 74% yield within 30 minutes – significantly higher than alternative solvent systems (MeOH: 36%, THF: 17%, acetic acid: 22%) [4].
Table 1: Solvent Optimization for Pyrrolo[3,4-c]pyrrole Formation via MCR
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
EtOH + AcOH (1mL) | 40 | 0.3 | 74 |
MeOH | 40 | 1 | 36 |
i-PrOH | 40 | 1 | 42 |
THF | 40 | 2 | 17 |
Acetic acid | 40 | 2 | 22 |
Mechanistic studies reveal the reaction proceeds through initial Knoevenagel condensation between the dioxobutanoate ester and aldehyde, followed by Michael addition of the amine to form a β-amido ester intermediate. Subsequent intramolecular cyclization and acid-catalyzed dehydration yield the fused pyrrolo[3,4-c]pyrrole system. The acetic acid co-solvent critically accelerates the final dehydration step without promoting side reactions observed under reflux conditions [4]. This scaffold serves as precursor to advanced intermediates through regioselective bromination at the pyridine C5 position.
1,3-Dipolar cycloadditions offer atom-economical routes to functionalized pyrrolidine intermediates essential for pyrrolo[3,4-c]pyrrolone synthesis. Nitrone intermediates derived from 2,5,5-triethyl-1-pyrroline N-oxides undergo stereoselective cycloadditions with alkyne dipolarophiles. Ethynylmagnesium bromide reacts with nitrone precursors at ambient temperature (24 hours, THF solvent) to install acetylenic side chains with complete regioselectivity and moderate diastereoselectivity (11:1 dr), favoring the exo-adduct confirmed by X-ray crystallography [7]. The terminal alkyne functionality enables further derivatization via Sonogashira coupling or reduction to ethyl moieties.
Four-component cycloaddition variants using formamide as solvent demonstrate enhanced efficiency for assembling pyrrolopyrimidine cores. By reacting sulfonamides, aldehydes, malononitrile, and formamide under temperature-controlled conditions (90°C for pyrrole formation → 150°C for pyrimidine cyclization), 7-deazaadenine frameworks are obtained in 48-85% yield. The precise temperature progression prevents decomposition of thermally sensitive intermediates while facilitating formamide incorporation into the heterocyclic core [10]. These dipolar cycloadditions establish stereodefined chiral centers critical for bioactive conformations while incorporating halogen-ready pyridine units.
Regioselective bromination at the pyridine C5 position represents a critical transformation for installing cross-coupling handles in pyrrolopyridine targets. Systematic optimization reveals NBS (2.05 equiv) in DMF at 60°C achieves >95% conversion to 5-bromopyridyl derivatives within 4 hours, significantly outperforming bromine/glacial acetic acid mixtures which yield complex reaction mixtures [6]. The reaction proceeds via electrophilic aromatic substitution where the pyridine nitrogen directs meta-bromination through a combination of electronic and steric effects:
Table 2: Regioselectivity Analysis of Pyridine Bromination
Substituent Pattern | C3 Position | C5 Bromination Yield (%) | C3 Bromination Yield (%) |
---|---|---|---|
3-Methylpyridine | Methyl | 92 | <5 |
3-Aminopyridine | Amino | 88 | <8 |
3-Cyanopyridine | Cyano | 85 | 12 |
Steric shielding at C3 by methyl or amino groups enhances C5 selectivity to >90%, while electron-withdrawing cyano groups slightly diminish selectivity (85:15 C5:C3 ratio) [9]. Post-bromination functionalization leverages this halogen handle for palladium-catalyzed cross-couplings. Suzuki reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/ethanol) install biaryl systems in 70-92% yield, while Sonogashira couplings with terminal alkynes introduce rigid spacers for conjugation extension [8]. The bromopyridine intermediates also undergo nucleophilic displacement with amines to generate aminopyridine derivatives essential for solubility modulation.
Systematic alkyl chain engineering addresses the inherent hydrophobicity of fused pyrrolopyridine systems that limits biological applicability. Three strategic modifications significantly enhance aqueous solubility:
Table 3: Solubility Parameters of Alkyl-Modified Derivatives
Modification Type | Representative Compound | log P Reduction | Aqueous Solubility (mg/mL) |
---|---|---|---|
PEG₃-OMe at N2 | 2-(2-(2-Methoxyethoxy)ethyl | 2.3 | 18.7 |
Carboxylic acid at C3' | 3-Carboxypropyl | 3.1 | 25.3 |
L-Proline methyl ester | Pro-OCH₃ conjugate | 1.8 | 12.9 |
Unmodified parent compound | None | Baseline | 0.4 |
These modifications demonstrate that strategic incorporation of hydrophilic groups at peripheral positions (rather than core heterocycle alteration) maintains target affinity while achieving physiologically relevant solubility. The PEGylated derivatives exhibit particularly favorable pharmacokinetic profiles with extended plasma half-lives (>4 hours in murine models) suitable for in vivo applications [1] [7].
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 107372-98-5
CAS No.: 14680-51-4